molecular formula C10H6N2S B13659734 2-Phenylthiazole-5-carbonitrile

2-Phenylthiazole-5-carbonitrile

Cat. No.: B13659734
M. Wt: 186.24 g/mol
InChI Key: WWXLKEBIPGRETE-UHFFFAOYSA-N
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Description

2-Phenylthiazole-5-carbonitrile is a high-value chemical scaffold in medicinal chemistry, serving as a key synthetic intermediate for developing novel therapeutic agents. Recent research highlights its significant potential in oncology, particularly in targeting Transactivation Response RNA-Binding Protein 2 (TRBP) for hepatocellular carcinoma (HCC) treatment. Derivatives of this core structure have demonstrated nanomolar inhibitory activity (EC50 = 0.66 nM), effectively disrupting protein-protein interactions critical for oncogenic microRNA biosynthesis and showing comparable in vivo antitumor efficacy to first-line drugs with lower toxicity . Beyond oncology, this versatile scaffold is instrumental in designing new antifungal candidates. It serves as a core structure in inhibitors targeting lanosterol 14α-demethylase (CYP51), exhibiting potent activity against a broad spectrum of clinically relevant and drug-resistant fungal strains . The compound's utility extends to anti-inflammatory research, where its derivatives have been explored as Epidermal Growth Factor Receptor (EGFR) inhibitors, showcasing potent activity and a promising cardiac safety profile . This product is provided For Research Use Only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use. Researchers should handle the compound with appropriate safety precautions, as it may pose hazards such as toxicity upon exposure .

Properties

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

2-phenyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C10H6N2S/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H

InChI Key

WWXLKEBIPGRETE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C#N

Origin of Product

United States

Preparation Methods

Cyclization of Thioamide Precursors with α-Halo Ketones

One of the most common and straightforward methods for synthesizing 2-phenylthiazole-5-carbonitrile involves the cyclization of a thioamide with an α-halo ketone. Specifically, the reaction of 2-phenylthioamide with α-bromoacetophenone in the presence of a base such as potassium carbonate induces cyclization to form the thiazole ring with the nitrile functionality at the 5-position. This method is widely used due to its simplicity and the availability of starting materials.

Step Reactants Conditions Outcome
1 2-Phenylthioamide + α-bromoacetophenone Base (K2CO3), solvent (e.g., ethanol), reflux Formation of intermediate thiazole ring
2 Cyclization Continued heating 2-Phenylthiazole-5-carbonitrile formation

This approach allows for good control over reaction parameters and can be scaled for industrial production with the use of continuous flow reactors to improve yield and purity.

Multi-Step Synthesis from Carboxamide Precursors

An alternative synthetic route involves the conversion of 2-phenylthiazole-4-carboxamide to the corresponding 2-phenylthiazole-5-carbonitrile via dehydration reactions. For example, 5-methyl-2-phenylthiazole-4-carboxamide can be treated with oxalyl chloride in the presence of pyridine at low temperatures (0–5 °C) to effect dehydration and form the nitrile group at the 5-position.

Step Reactants Conditions Outcome
1 5-Methyl-2-phenylthiazole-4-carboxamide Oxalyl chloride, pyridine, 0–5 °C Formation of 5-methyl-2-phenylthiazole-4-carbonitrile

This method yields the nitrile compound in moderate to good yields (approximately 76%), with the advantage of allowing further functionalization on the thiazole ring.

Use of Hydrazinecarboximidamide and Other Cyclization Agents

In some synthetic schemes, hydrazinecarboximidamide derivatives are prepared from phenylthiazolyl methyl ketones and then cyclized to form thiazole derivatives bearing nitrile groups. For example, treatment of phenylthiazolyl methyl ketone derivatives with aminoguanidine hydrochloride in ethanol under catalytic lithium chloride can yield hydrazinecarboximidamide intermediates that cyclize to the desired thiazole carbonitriles.

Reaction Conditions and Optimization

  • Solvents: Absolute ethanol, dimethylformamide (DMF), and toluene are commonly used solvents depending on the reaction step.
  • Temperature: Reactions typically occur under reflux or controlled low temperatures (0–5 °C) for sensitive steps such as dehydration.
  • Catalysts and Bases: Potassium carbonate serves as a base in cyclization reactions; lithium chloride catalyzes hydrazinecarboximidamide formation; pyridine is used as a base in dehydration steps.
  • Yields: Reported yields vary from moderate to high (70–85%) depending on the method and scale.

Industrial and Scale-Up Considerations

Industrial synthesis of 2-phenylthiazole-5-carbonitrile generally follows the cyclization of thioamide and α-halo ketone precursors on a larger scale. Optimization focuses on:

  • Maximizing yield and purity through precise control of reaction time and temperature.
  • Using continuous flow reactors to enhance reaction efficiency and reproducibility.
  • Employing automated systems for reagent addition and temperature control to minimize side reactions.

Summary Table of Preparation Methods

Method Key Reactants Reaction Conditions Yield (%) Notes
Cyclization of thioamide with α-bromoacetophenone 2-Phenylthioamide, α-bromoacetophenone Base (K2CO3), reflux in ethanol 70–85 Simple, scalable, widely used
Dehydration of carboxamide 5-Methyl-2-phenylthiazole-4-carboxamide Oxalyl chloride, pyridine, 0–5 °C ~76 Allows further functionalization
Hydrazinecarboximidamide route Phenylthiazolyl methyl ketone, aminoguanidine hydrochloride Ethanol, LiCl catalyst, reflux Moderate Useful for derivative synthesis

Research Findings and Analytical Data

  • Spectral Data: 1H NMR spectra typically show aromatic proton multiplets between 7.4–8.1 ppm and singlets for methyl groups around 2.6–2.7 ppm. IR spectra confirm nitrile presence with a strong absorption near 2235 cm⁻¹.
  • Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights (e.g., m/z 201 for 5-methyl-2-phenylthiazole-4-carbonitrile).
  • Crystallinity and Purity: Recrystallization from ethanol or dichloromethane is used to purify the final products, yielding white crystalline solids with melting points consistent with literature values.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylthiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Phenylthiazole-5-carbonitrile (hypothetical data) with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) Key References
2-Phenylthiazole-5-carbonitrile C₁₀H₆N₂S 186.23 (calc.) Phenyl (2), CN (5) Not reported Inferred
2-Chlorothiazole-5-carbonitrile C₄HClN₂S 144.58 Cl (2), CN (5) Not reported
5-Amino-3-phenyl-isothiazole-4-carbonitrile C₁₀H₇N₃S 201.25 Phenyl (3), CN (4), NH₂ (5) Not reported
3-Chloro-5-phenylisothiazole-4-carbonitrile C₁₀H₅ClN₂S 220.68 Cl (3), CN (4), Phenyl (5) Not reported
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione C₁₇H₁₅N₅O₅S 401.39 Complex substituents 206–208

Key Observations:

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., CN, Cl) increases polarity and may elevate melting points. For instance, compound 4f () has a high melting point (206–208°C) due to hydrogen bonding from hydroxyl and amino groups .
  • Ring System Variations: Isothiazole analogs (e.g., 5-Amino-3-phenyl-isothiazole-4-carbonitrile) exhibit distinct electronic properties compared to thiazoles due to the position of nitrogen and sulfur atoms .

Q & A

Q. What are the common synthetic routes for preparing 2-Phenylthiazole-5-carbonitrile, and what key parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioamides with α-halo carbonyl compounds or via multicomponent reactions. Key parameters include:
  • Catalyst selection : Heterogeneous catalysts like Fe₃O₄@SiO₂@Vanillin improve eco-friendliness and recyclability (yields >85% reported under mild conditions) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol/water mixtures enable greener synthesis .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
    Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard. Confirm purity using TLC and melting point analysis.

Q. Which spectroscopic techniques are most effective for characterizing 2-Phenylthiazole-5-carbonitrile, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for phenyl groups) and thiazole ring carbons (δ 120–160 ppm). The nitrile carbon appears near δ 115–120 ppm in ¹³C NMR .
  • IR Spectroscopy : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch .
  • Mass Spectrometry : Molecular ion [M+H]⁺ should match the exact mass (e.g., m/z 201.03 for C₁₀H₇N₂S). High-resolution MS (HRMS) validates elemental composition .

Advanced Research Questions

Q. How can computational chemistry methods like DFT or molecular docking be applied to study the electronic properties or bioactivity of 2-Phenylthiazole-5-carbonitrile?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For 2-Phenylthiazole-5-carbonitrile, the electron-withdrawing nitrile group lowers LUMO energy, enhancing electrophilic character .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases). Dock against PDB structures (e.g., 5Q8) to assess interactions like π-π stacking with phenyl groups or hydrogen bonding via the nitrile .

Q. What strategies are recommended for resolving contradictions in spectroscopic data or unexpected reactivity patterns of 2-Phenylthiazole-5-carbonitrile derivatives?

  • Methodological Answer :
  • Cross-Verification : Compare NMR/IR data with synthetic intermediates to trace discrepancies (e.g., unexpected peaks may indicate byproducts) .
  • Isolation and Characterization : Separate side-products via preparative HPLC and analyze individually. For reactivity conflicts, vary reaction conditions (e.g., solvent polarity, temperature) to map mechanistic pathways .
  • Literature Benchmarking : Contrast findings with structurally analogous compounds (e.g., 3-Chloro-5-phenylisothiazole-4-carbonitrile, which shares a nitrile-thiazole scaffold) .

Q. How can researchers design bioactivity studies for 2-Phenylthiazole-5-carbonitrile derivatives, and what in vitro/in vivo models are appropriate?

  • Methodological Answer :
  • In Vitro Screening :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™) at 10–100 µM concentrations .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
  • In Vivo Models :
  • Rodent Toxicity Studies : Assess acute toxicity (OECD 423) before efficacy trials. Derivatives with logP <3.5 are preferred for bioavailability .
  • Xenograft Models : Evaluate antitumor activity using human cancer cell lines (e.g., MCF-7) implanted in nude mice .

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